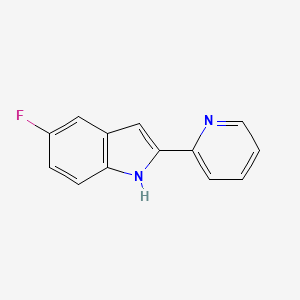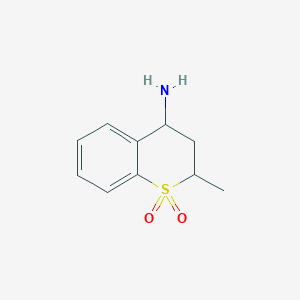
2-(2H-Indazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-Indazol-2-yl)aniline is a heterocyclic compound that features an indazole ring fused with an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Indazol-2-yl)aniline typically involves the formation of the indazole ring followed by the introduction of the aniline group. One common method is the copper-catalyzed cascade C–N coupling and C–H amination. This one-pot synthesis involves the reaction of this compound with aryl, heteroaryl, or aliphatic bromides under copper catalysis . The reaction conditions usually include a copper catalyst, a base, and a suitable solvent, often conducted at elevated temperatures to achieve good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-Indazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(2H-Indazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2H-Indazol-2-yl)aniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(2H-Indazol-2-yl)aniline can be compared with other similar compounds such as:
2-(Azolyl)anilines: These compounds share a similar structure but differ in the heterocyclic ring, which can influence their biological activity and chemical reactivity.
Imidazo[1,2-b]indazole: This compound is synthesized from this compound and has distinct properties and applications.
The uniqueness of this compound lies in its versatile reactivity and potential for diverse biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
54012-98-5 |
|---|---|
Fórmula molecular |
C13H11N3 |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
2-indazol-2-ylaniline |
InChI |
InChI=1S/C13H11N3/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15-16/h1-9H,14H2 |
Clave InChI |
YGTBDPOXUGXCNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)N2C=C3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)




![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid](/img/structure/B11892763.png)





![1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)


